N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide
Overview
Description
N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide is a useful research compound. Its molecular formula is C16H15BrN2O2 and its molecular weight is 347.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.03169 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
X-ray Structure and Spectroscopic Characterization
Research by Inkaya et al. (2012) focused on the X-ray single crystal diffraction technique, IR-NMR spectroscopy, and quantum chemical computational methods to characterize the structure of a similar compound. This study provides valuable insights into the molecular geometry and vibrational frequencies, essential for understanding the compound's potential applications in materials science and drug design.
Design and Synthesis for Chemotherapeutic Agents
A study by Kaya et al. (2017) explored the design and synthesis of hydrazide and oxadiazole derivatives, starting from 3-methoxyphenol. These compounds were evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. This research signifies the compound's potential in developing new chemotherapeutic agents.
Antioxidant Activity and Molecular Docking
Ardjani and Mekelleche (2017) conducted a theoretical study on the antioxidant behavior of similar compounds (Ardjani & Mekelleche, 2017). They calculated various descriptors like bond dissociation enthalpy and proton affinity, providing insights into the antioxidant power and potential inhibitor activity of these compounds.
Antiprotozoal Activity
Carvalho et al. (2014) tested a series of N-acylhydrazone derivatives for in vitro antiparasitic activity (Carvalho et al., 2014). Their findings suggest that certain derivatives show moderate antileishmanial activity and could be potential candidates for developing new antiprotozoal drugs.
Biological Screenings and DNA Interaction
A study by Sirajuddin et al. (2013) on Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives showed remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with SS-DNA. This demonstrates the compound's versatility in various biological applications.
Antimicrobial Evaluation and QSAR Analysis
Narang et al. (2013) synthesized and tested a series of naphthalen-1-yl-acetic acid hydrazides for antimicrobial activities, indicating the potential of these compounds in treating bacterial and fungal infections (Narang et al., 2013).
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(3-bromo-4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15-8-7-13(9-14(15)17)10-16(20)19-18-11-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKIPXOESWXOW-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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